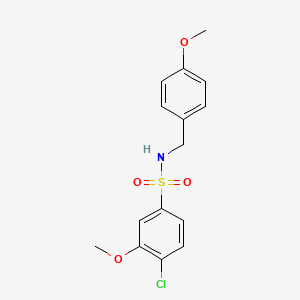

4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or direct functionalization of existing sulfonamides. While the specific synthesis of 4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is not directly reported, related compounds have been synthesized through reactions involving sulfamethoxazole with aldehydes or by condensation of benzenesulfonamide with different benzoic acids, indicating a versatile approach to sulfonamide synthesis (Yıldız et al., 2010), (Sreenivasa et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of sulfonamide compounds typically includes spectroscopic and crystallographic techniques. Studies have shown detailed structural information through NMR, IR, and X-ray crystallography, revealing molecular configurations, bond lengths, and angles critical for understanding the compound's physical and chemical properties (Ceylan et al., 2015), (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with chlorinating agents, depending on the substituents attached to the sulfonamide group. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating reagent, suggesting that derivatives of benzenesulfonamides can serve as intermediates or reagents in organic synthesis (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The supramolecular architecture, as observed through X-ray crystallography, reveals interactions like C—H⋯π and C—H⋯O hydrogen bonds, which contribute to the compound's stability and solubility characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity towards nucleophiles, electrophiles, and their behavior in acid-base reactions, are pivotal for their application in synthesis and drug design. The presence of electron-withdrawing or donating groups on the benzene ring affects the acidity of the sulfonamide hydrogen and the overall reactivity of the compound. Computational studies, including DFT calculations, provide insights into the electronic structure, helping to predict reactivity patterns and stability (Chandran et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-14(16)15(9-13)21-2/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGFXIVBPWXUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

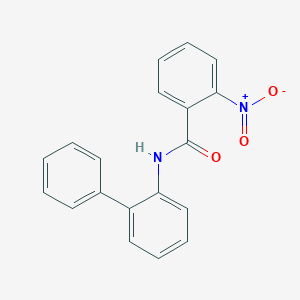

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)

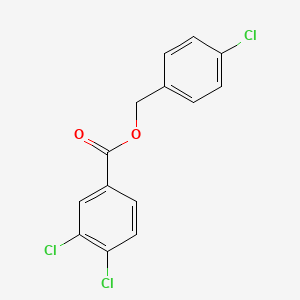

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)

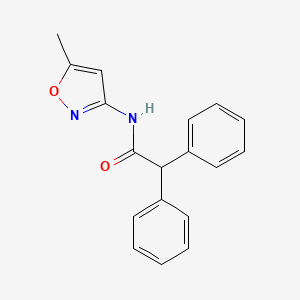

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)

![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)